3-(2-Cyanopropan-2-yl)benzoic acid chemical properties
3-(2-Cyanopropan-2-yl)benzoic acid chemical properties
An In-depth Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Cyanopropan-2-yl)benzoic acid (CAS No: 872091-00-4), a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's structural attributes, physicochemical data, a proposed synthetic pathway, and an analysis of its expected spectroscopic profile. Furthermore, it explores the distinct reactivity of its carboxylic acid and tertiary nitrile functional groups, offering insights for its strategic application in complex molecular synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Introduction and Overview
3-(2-Cyanopropan-2-yl)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a benzoic acid moiety, a cornerstone in pharmaceutical design, and a 2-cyanopropan-2-yl group, which introduces a sterically hindered tertiary nitrile. The presence of these two chemically distinct functional groups—a carboxylic acid capable of forming amides and esters, and a nitrile group that can be hydrolyzed or reduced—makes it a versatile intermediate for creating complex molecular architectures. Cyanobenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and functional polymers[1][2]. This guide serves to consolidate the known properties of this compound and provide expert analysis of its synthetic and application potential.
Physicochemical and Structural Properties
The fundamental properties of 3-(2-Cyanopropan-2-yl)benzoic acid are summarized below. The data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Reference(s) |
| CAS Number | 872091-00-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][5] |
| Molecular Weight | 189.21 g/mol | [3][6] |
| Appearance | Powder | N/A |
| Purity | ≥98% (Typical) | [3] |
| Synonyms | 3-(1-Cyano-1-methylethyl)benzoic acid | N/A |
| Boiling Point (Est.) | 360.0 ± 25.0 °C at 760 mmHg | [6] |
| Density (Est.) | 1.2 ± 0.1 g/cm³ | [6] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3] |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for 3-(2-Cyanopropan-2-yl)benzoic acid are not widely published, a robust and logical pathway can be designed based on established organometallic and nitrile chemistry. The following multi-step synthesis is proposed, starting from commercially available 3-bromobenzoic acid.
Proposed Synthetic Workflow
The proposed synthesis involves three key steps: (1) Protection of the carboxylic acid via esterification, (2) Palladium-catalyzed cyanation to install the cyanopropan-2-yl group, and (3) Deprotection via ester hydrolysis to yield the final product.
Caption: Proposed three-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
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Step 1: Synthesis of Methyl 3-Bromobenzoate (Protection)
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Dissolve 3-bromobenzoic acid in an excess of methanol (MeOH).
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
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Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the organometallic reagents used in the subsequent cyanation step.
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-
Step 2: Synthesis of Methyl 3-(2-Cyanopropan-2-yl)benzoate (Cyanation)
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To a solution of methyl 3-bromobenzoate in an anhydrous, degassed solvent like N,N-dimethylacetamide (DMA), add acetone cyanohydrin.
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂), a cyanide source (e.g., Zn(CN)₂), a ligand (e.g., dppf), and a reducing agent (e.g., Zn dust).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
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Upon completion, cool the mixture, dilute with a suitable solvent, and filter to remove inorganic solids.
-
Purify the crude product via column chromatography on silica gel.
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Causality: This step utilizes a palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Zinc cyanide is used as a less toxic and more effective cyanide source in many modern protocols, and the addition of zinc dust helps maintain the active Pd(0) catalytic species.
-
-
Step 3: Synthesis of 3-(2-Cyanopropan-2-yl)benzoic Acid (Deprotection)
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Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC indicates complete conversion.
-
Remove the THF under reduced pressure and dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of ~2 using dilute hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality: Saponification with LiOH is a standard method for hydrolyzing esters. The final acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, facilitating its isolation.
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Spectroscopic Profile (Predicted)
No experimental spectra for this compound are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy:
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~1.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups on the cyanopropan-2-yl moiety. The singlet multiplicity is due to the absence of adjacent protons.
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~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted benzene ring will produce a complex pattern in this region. One would expect to see signals approximating a triplet, two doublets, and a singlet near the carboxyl group.
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>10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift. This peak's position and broadness are concentration-dependent and it can exchange with D₂O.[7]
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-
¹³C NMR Spectroscopy:
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~28-30 ppm: Signals for the two equivalent methyl carbons.
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~35-40 ppm: Signal for the quaternary carbon attached to the cyano group.
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~122 ppm: Signal for the nitrile (C≡N) carbon.
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~128-135 ppm: A set of four signals for the aromatic carbons.
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~170-175 ppm: The signal for the carbonyl carbon of the carboxylic acid.[7]
-
-
Infrared (IR) Spectroscopy:
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2500-3300 cm⁻¹ (very broad): This broad absorption is characteristic of the O-H stretching vibration of a carboxylic acid that is participating in hydrogen bonding to form a dimer.[8][9]
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~2235 cm⁻¹ (sharp, medium-weak): This corresponds to the C≡N stretching vibration of the nitrile group.
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~1700 cm⁻¹ (sharp, strong): This strong absorption is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.[8][9]
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~1600, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~1300 cm⁻¹: C-O stretching and O-H bending vibrations.
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Chemical Reactivity and Mechanistic Considerations
The molecule's utility stems from the differential reactivity of its two primary functional groups.
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Carboxylic Acid Group: This group is the more reactive site under many conditions. It will readily undergo standard transformations:
-
Esterification: Reaction with alcohols under acidic catalysis.
-
Amidation: Conversion to an acyl chloride (e.g., using SOCl₂) followed by reaction with an amine, or direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC). This is a cornerstone reaction in drug development.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
-
-
Nitrile Group: The tertiary nitrile is relatively robust and less reactive than the carboxylic acid.[11] This chemoselectivity allows for modification of the acid group while leaving the nitrile intact. However, the nitrile can be transformed under more forcing conditions:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid (yielding a di-acid) or an amide under strong acidic or basic conditions with heat.[11]
-
Reduction: Can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation, providing a route to introduce a basic center.
-
The bulky 2-cyanopropan-2-yl group may exert moderate steric hindrance on the ortho positions of the benzene ring (positions 2 and 4), potentially influencing the regioselectivity of electrophilic aromatic substitution reactions.
Applications in Research and Drug Development
3-(2-Cyanopropan-2-yl)benzoic acid is a valuable building block for creating libraries of complex small molecules for screening.
-
Scaffold for Drug Discovery: The benzoic acid moiety can be converted into an amide, a common functional group in drug candidates, while the nitrile can be used as a handle for further diversification or as a polar group to modulate physicochemical properties.
-
Intermediate for Known APIs: Related compounds, such as 3-(1-cyanoethyl)benzoic acid, are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.[12] This suggests that the title compound could be used to synthesize novel analogues of existing drugs.
-
Materials Science: As a bifunctional aromatic compound, it could potentially be used in the synthesis of specialty polymers or liquid crystals where the rigid core and polar functional groups can influence material properties.[1]
Safety and Handling
-
Hazard Identification: This compound is classified as an irritant.[5] Contact may cause skin and serious eye irritation.
-
Handling Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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- 2. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 3. 3-(2-Cyanopropan-2-yl)benzoic acid - Lead Sciences [lead-sciences.com]
- 4. 872091-00-4|3-(2-Cyanopropan-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 3-(2-Cyanopropan-2-yl)benzoic acid | CAS#:872091-00-4 | Chemsrc [chemsrc.com]
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- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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